Home > Products > Screening Compounds P35056 > N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide -

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide

Catalog Number: EVT-12639944
CAS Number:
Molecular Formula: C34H50N8O3
Molecular Weight: 618.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide, commonly known as Volasertib, is a synthetic compound with potential therapeutic applications, particularly in oncology. This compound is classified as a serine/threonine-protein kinase PLK1 inhibitor, which plays a critical role in cell cycle regulation.

Source

Volasertib was developed as a part of research aimed at targeting specific kinases involved in cancer progression. It has been investigated in clinical trials for its efficacy against various types of leukemia and other neoplasms .

Classification

Volasertib falls under the category of investigational drugs and is primarily classified as an antineoplastic agent. Its chemical structure includes multiple functional groups that contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of Volasertib involves several key steps that typically include the formation of the piperazine ring, cyclohexyl substitution, and the introduction of the pteridine moiety. The synthetic pathway may utilize standard organic chemistry techniques such as:

  1. Formation of Piperazine Derivatives: Starting from readily available piperazine compounds, cyclopropylmethyl groups are introduced.
  2. Cyclohexyl Substitution: This is achieved through alkylation reactions that attach cyclohexyl groups to the piperazine nitrogen.
  3. Pteridine Synthesis: The pteridine ring is synthesized using condensation reactions involving appropriate precursors.
  4. Final Coupling Reaction: The final assembly involves coupling the pteridine derivative with the methoxybenzamide unit to yield Volasertib.

Technical details regarding specific reagents, solvents, and conditions are crucial for optimizing yields and purity but are often proprietary or subject to ongoing research.

Molecular Structure Analysis

Structure

Volasertib has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is C34H50N8O3C_{34}H_{50}N_{8}O_{3}, with a molecular weight of approximately 618.813 g/mol.

Data

The structural representation can be described using various chemical notations:

  • SMILES: CC[C@@H]1C(=O)N(c2cnc(nc2N1C(C)C)Nc3ccc(cc3OC)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)C
  • InChI: InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29...

The compound contains 95 atoms, with one chiral center and 12 aromatic bonds, indicating its potential for significant interactions with biological targets .

Chemical Reactions Analysis

Reactions

Volasertib primarily acts by inhibiting the activity of serine/threonine-protein kinase PLK1. The mechanism involves binding to the ATP site of the kinase, thereby preventing phosphorylation of target proteins essential for cell division.

Technical Details

The inhibition can be quantitatively assessed using enzymatic assays that measure kinase activity in the presence of varying concentrations of Volasertib. This data is crucial for determining its potency and specificity against PLK1 compared to other kinases.

Mechanism of Action

Process

The mechanism of action of Volasertib involves selective inhibition of PLK1, which is crucial during mitosis. By blocking PLK1 activity, Volasertib disrupts normal cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

Data

Studies have shown that treatment with Volasertib results in significant tumor regression in preclinical models. The pharmacodynamics involve alterations in cellular signaling pathways that control proliferation and survival .

Physical and Chemical Properties Analysis

Physical Properties

Volasertib appears as a white solid at room temperature. Its solubility characteristics can vary based on pH and solvent conditions.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not extensively documented but expected to be stable under standard laboratory conditions.
  • LogP (Partition Coefficient): Approximately 4.6, indicating moderate lipophilicity which influences its bioavailability.
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9

These properties are critical for understanding its pharmacokinetics and formulation .

Applications

Scientific Uses

Volasertib has been primarily investigated for its potential use in treating hematological malignancies such as acute myeloid leukemia and myelodysplastic syndromes. Ongoing clinical trials continue to explore its efficacy and safety profile in various cancer types.

In addition to oncology, research into its role in other diseases involving cell cycle dysregulation is also being pursued .

Properties

Product Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide

Molecular Formula

C34H50N8O3

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)

InChI Key

SXNJFOWDRLKDSF-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.